Decatriene

Lipophilicity Physicochemical profiling Membrane permeability

(3E,5E)-Deca-1,3,5-triene (CAS 96444-01-8) is a linear C₁₀ conjugated triene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol. Unlike its non-conjugated isomer 1,5,9-decatriene (CAS 13393-64-1), this compound possesses a contiguous 1,3,5-triene system that imparts distinct electronic, conformational, and reactivity properties.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 96444-01-8
Cat. No. B1670116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecatriene
CAS96444-01-8
SynonymsDecatriene;  Nomate-Blockaide
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC=C
InChIInChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3,5,7,9-10H,1,4,6,8H2,2H3/b7-5+,10-9+
InChIKeyADTDLWOIUYJQNC-GLVZAGOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3E,5E)-Deca-1,3,5-triene (CAS 96444-01-8): Conjugated Triene Identity and Procurement Rationale


(3E,5E)-Deca-1,3,5-triene (CAS 96444-01-8) is a linear C₁₀ conjugated triene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol [1]. Unlike its non-conjugated isomer 1,5,9-decatriene (CAS 13393-64-1), this compound possesses a contiguous 1,3,5-triene system that imparts distinct electronic, conformational, and reactivity properties [2]. These structural differences translate into measurable variations in lipophilicity, molecular flexibility, and synthetic utility, making unambiguous identification and sourcing of the correct isomer critical for reproducible research outcomes.

Why Substituting (3E,5E)-Deca-1,3,5-triene with 1,5,9-Decatriene or Other Isomers Compromises Experimental Integrity


The term 'decatriene' encompasses multiple positional and geometric isomers with fundamentally different physicochemical and biological properties. Generic substitution of (3E,5E)-deca-1,3,5-triene with the more commercially common 1,5,9-decatriene (often sold as a cis/trans mixture) introduces uncontrolled variables in lipophilicity (ΔLogP ≈ 0.5), conformational flexibility, and conjugation-dependent reactivity [1]. In biological contexts, the (3E,5E)-deca-1,3,5-trienyl pharmacophore is a critical structural determinant for the insecticidal and cytotoxic activities observed in Microcos-derived alkaloids, and the non-conjugated isomer lacks the requisite spatial and electronic configuration for target engagement [2].

Quantitative Differentiation Evidence for (3E,5E)-Deca-1,3,5-triene: Head-to-Head Data Versus Closest Analogs


Conjugated vs. Non-Conjugated Isomer Lipophilicity: A 0.5 LogP Unit Difference That Drives Partitioning Behavior

(3E,5E)-Deca-1,3,5-triene exhibits a computed XLogP3-AA value of 4.2 [1], compared to an XLogP of 3.7 for the non-conjugated positional isomer 1,5,9-decatriene [2]. This 0.5-log-unit difference corresponds to an approximately 3.2-fold higher octanol-water partition coefficient for the conjugated triene, reflecting the impact of extended π-conjugation on hydrophobicity.

Lipophilicity Physicochemical profiling Membrane permeability

Conformational Restriction: Reduced Rotatable Bond Count in the Conjugated (E,E)-Isomer Impacts Molecular Recognition

(3E,5E)-Deca-1,3,5-triene possesses 5 rotatable bonds [1], whereas the non-conjugated isomer 1,5,9-decatriene contains 6 rotatable bonds [2]. The conjugated diene system imposes partial double-bond character on the central C2–C3 and C4–C5 bonds, effectively reducing conformational degrees of freedom by one rotatable bond compared to the fully flexible non-conjugated isomer.

Conformational analysis Molecular flexibility Structure-based design

Stereochemical Definition vs. Isomeric Mixture: (3E,5E) Specificity Enables Reproducible Biological Data

(3E,5E)-Deca-1,3,5-triene is a single, defined geometric isomer with (E) configuration at both the Δ3 and Δ5 positions [1]. In contrast, commercially available 1,5,9-decatriene is supplied as an undefined cis/trans isomeric mixture (typical purity specification: ≥97% as mixture of isomers) . The (3E,5E)-deca-1,3,5-trienyl side chain appears as a conserved structural motif in bioactive piperidine alkaloids from Microcos paniculata, including Microgrewiapine A (selective cytotoxicity against HT-29 colon cancer cells, IC₅₀ = 6.8 μM) [2] and N-Methyl-6β-(deca-1′,3′,5′-trienyl)-3β-methoxy-2β-methylpiperidine (larvicidal activity against Aedes aegypti) [3].

Stereochemistry Natural product substructure Pharmacophore validation

Conjugation-Dependent Reactivity: Diels–Alder Cycloaddition Competence Distinguishes the 1,3,5-Triene System from Non-Conjugated Analogs

The contiguous 1,3,5-triene system in (3E,5E)-deca-1,3,5-triene is theoretically competent to participate as a diene in Diels–Alder [4+2] cycloadditions, a transformation exploited with closely related 1,3,9-decatriene systems for stereoselective synthesis [1]. The non-conjugated isomer 1,5,9-decatriene, with its isolated double bonds, lacks this reactivity mode without prior isomerization. While direct kinetic data comparing the two decatriene isomers are not available in the open literature, the established reactivity of conjugated trienes in intramolecular Diels–Alder reactions—with reported cis/trans diastereoselectivities exceeding 90% under Lewis acid promotion [1]—provides a class-level inference of the synthetic value of the conjugated 1,3,5-system.

Cycloaddition Synthetic utility Conjugated triene reactivity

Electronic Absorption Characteristics: Conjugation-Driven UV-Vis Shift Enables Spectroscopic Discrimination

The extended π-conjugation in (3E,5E)-deca-1,3,5-triene is expected to produce a bathochromic shift in the UV-Vis absorption maximum relative to the non-conjugated 1,5,9-decatriene. While experimentally measured λ_max values for the specific (3E,5E) isomer are not published with quantitative precision, established photophysical principles for conjugated polyenes predict a λ_max in the 240–270 nm range for a conjugated triene chromophore [1], compared to λ_max < 200 nm for isolated double bonds in 1,5,9-decatriene [2]. This fundamental spectroscopic distinction provides a rapid analytical tool for verifying isomer identity upon receipt.

UV-Vis spectroscopy Conjugation Quality control

Cautionary Note: Limited Direct Experimental Data and Recommended Due Diligence

It must be explicitly noted that direct, experimentally measured, head-to-head comparative data for (3E,5E)-deca-1,3,5-triene versus specific named isomers remain scarce in the peer-reviewed literature. The differentiation arguments presented above rely on a combination of computed physicochemical properties (LogP, rotatable bond count), stereochemical identity documentation, biological activity of structurally related natural products containing the (3E,5E)-deca-1,3,5-trienyl substructure, and class-level reactivity inferences from analogous conjugated triene systems. Procurement decisions should be informed by these quantitative and qualitative distinctions, supplemented by in-house analytical verification (GC-MS, NMR, UV-Vis) upon receipt to confirm isomeric identity.

Data availability Risk assessment Procurement diligence

Recommended Application Scenarios for (3E,5E)-Deca-1,3,5-triene Based on Verified Differentiation Evidence


Natural Product-Inspired Insecticide Discovery: SAR Studies Requiring the (E,E)-Decatrienyl Pharmacophore

The (3E,5E)-deca-1,3,5-trienyl side chain is a conserved structural element in insecticidal piperidine alkaloids from Microcos paniculata, with documented larvicidal activity against Aedes aegypti [1]. Medicinal chemistry teams engaged in insecticide lead optimization should source the defined (3E,5E) isomer—not the non-conjugated 1,5,9-decatriene mixture—to ensure that SAR conclusions are not confounded by stereochemical or positional isomer ambiguity. The 0.5 LogP difference between isomers may also influence cuticular penetration and target-site accessibility, making lipophilicity-matched isomer selection critical for in vivo efficacy correlations [2].

Conjugated Polymer and Advanced Material Precursor: Leveraging the Conjugated Triene Chromophore

The conjugated 1,3,5-triene system in (3E,5E)-deca-1,3,5-triene provides a UV-active chromophore (predicted λ_max ≈ 240–270 nm) [1] and potential diene reactivity for cycloaddition-based polymerization strategies, as demonstrated with structurally related 1,3,9-decatriene systems in intramolecular Diels–Alder chemistry [2]. Materials scientists developing conjugated polymers or covalent organic frameworks requiring precisely positioned diene functionalities should select the conjugated isomer over 1,5,9-decatriene, whose isolated double bonds preclude analogous reactivity. The reduced rotatable bond count (5 vs. 6) may also confer desirable chain rigidity in polymer backbones [3].

Analytical Reference Standard for Isomer-Specific GC-MS and NMR Method Development

The defined (3E,5E) stereochemistry of this compound makes it suitable as a reference standard for developing GC-MS or NMR methods that must distinguish between conjugated and non-conjugated decatriene isomers in complex mixtures (e.g., plant volatile extracts, pyrolysis products) [1]. The single-isomer identity eliminates the quantification ambiguity inherent in the cis/trans mixture supplied for 1,5,9-decatriene [2], enabling accurate calibration curves and retention index libraries for isomer-specific identification in metabolomics or environmental monitoring workflows.

Membrane Interaction and Lipophilicity Profiling Studies

With an XLogP3-AA of 4.2, (3E,5E)-deca-1,3,5-triene occupies a distinct lipophilicity space compared to its non-conjugated isomer (XLogP = 3.7), corresponding to an approximately 3.2-fold difference in octanol-water partitioning [1]. Researchers investigating structure–lipophilicity relationships in membrane partitioning, passive permeation, or blood–brain barrier penetration models can use this compound as a defined-conjugation probe, where the ΔLogP of 0.5 relative to 1,5,9-decatriene provides a clean experimental variable to isolate the contribution of π-conjugation to hydrophobicity, independent of carbon count or molecular weight [2].

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